REACTION_SMILES
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[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[ClH:24].[N:16]#[C:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH2:9][CH2:8][CH2:7][CH2:6]2>>[ClH:24].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:27])[CH2:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc2c(c1)CCCC2
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Name
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Type
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product
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Smiles
|
Cl
|
Name
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|
Type
|
product
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Smiles
|
O=C(c1ccccc1)C1CCCc2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |